molecular formula C32H55N5O6S B12343870 Boc-D-Arg(Mts)-OHCHA

Boc-D-Arg(Mts)-OHCHA

Cat. No.: B12343870
M. Wt: 637.9 g/mol
InChI Key: ULFDXRWBFVJDOX-XFULWGLBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Arg(Mts)-OHCHA involves the protection of the arginine side chain with a mesitylenesulfonyl (Mts) group. This protection is crucial for preventing side reactions during peptide synthesis. The tert-butoxycarbonyl (Boc) group is used to protect the amino group of arginine. The final product is obtained as a cyclohexylammonium salt to enhance its solubility and stability .

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques. The process includes the protection of arginine, coupling reactions, and purification steps to ensure high purity and yield. The compound is often produced in bulk quantities for use in various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Boc-D-Arg(Mts)-OHCHA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected arginine derivatives and peptides with specific sequences, depending on the intended synthesis .

Scientific Research Applications

Boc-D-Arg(Mts)-OHCHA is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Boc-D-Arg(Mts)-OHCHA involves its role as a protected amino acid derivative in peptide synthesis. The protective groups (Boc and Mts) prevent unwanted side reactions, allowing for the selective formation of peptide bonds. The compound’s molecular targets include the amino and carboxyl groups of other amino acids, facilitating the formation of peptide chains .

Comparison with Similar Compounds

Similar Compounds

    Boc-D-Arg(Tos)-OH: Uses a toluenesulfonyl (Tos) group for protection.

    Fmoc-D-Arg(Mts)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.

    Boc-D-Arg(NO2)-OH: Uses a nitro group for protection

Uniqueness

Boc-D-Arg(Mts)-OHCHA is unique due to its combination of Boc and Mts protective groups, which offer a balance of stability and ease of removal. This makes it particularly useful in the synthesis of peptides with multiple arginine residues, where selective deprotection is crucial .

Properties

Molecular Formula

C32H55N5O6S

Molecular Weight

637.9 g/mol

IUPAC Name

(2R)-5-[[amino-[(2,4,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;N-cyclohexylcyclohexanamine

InChI

InChI=1S/C20H32N4O6S.C12H23N/c1-12-10-13(2)16(14(3)11-12)31(28,29)24-18(21)22-9-7-8-15(17(25)26)23-19(27)30-20(4,5)6;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h10-11,15H,7-9H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24);11-13H,1-10H2/t15-;/m1./s1

InChI Key

ULFDXRWBFVJDOX-XFULWGLBSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCC[C@H](C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)NC2CCCCC2

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C.C1CCC(CC1)NC2CCCCC2

Origin of Product

United States

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